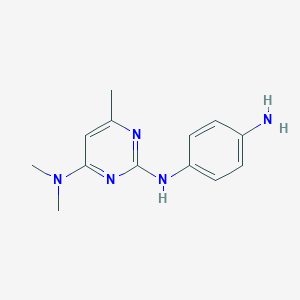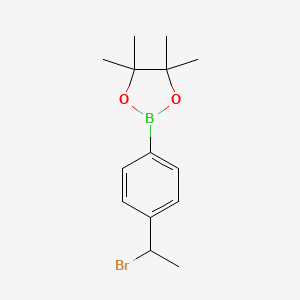
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as “the compound”) is an organic compound belonging to the class of boron-containing compounds. It is composed of two boron atoms, two carbon atoms, four hydrogen atoms, and one bromine atom. The compound was first synthesized in the year 1980 and has since been used in a variety of applications ranging from research to industrial processes.
科学的研究の応用
Polymerization Initiator
Enhanced Emission-Tuned Nanoparticles : This compound was used in the polymerization process to create heterodisubstituted polyfluorenes. These polyfluorenes were crucial for generating nanoparticles with bright and enduring fluorescence, useful in applications like bioimaging and sensors. The process involved Suzuki-Miyaura chain-growth polymerization and yielded nanoparticles with high fluorescence emission and quantum yields (Fischer, Baier, & Mecking, 2013).
Chain-Growth Polymerization : This compound played a pivotal role in a study focusing on palladium-catalyzed polycondensation via Suzuki−Miyaura coupling. This methodology was critical for producing well-defined polyfluorenes with narrow molecular weight distributions, which have potential applications in electronic and photonic devices (Yokoyama et al., 2007).
Synthesis of Novel Compounds
Ortho-Modified Mercapto and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound was central to the synthesis of novel derivatives with potential applications in medicinal chemistry. These derivatives were evaluated for their inhibitory activity against serine proteases, indicating possible pharmaceutical applications (Spencer et al., 2002).
Star-Shaped Block Copolymers : The compound was used in the synthesis of fluorinated star-shaped block copolymers, which have potential applications in optical waveguide devices due to their enhanced hydrophobicity and optical stability (Qu, Xinran, & Wang, 2016).
Advanced Material Applications
- Hybrid Semiconductor Particles : This compound was integral in creating functionalized polyfluorenes, which were used as stabilizing ligands for the synthesis of cadmium selenide quantum dots. These hybrid particles displayed efficient energy transfer, making them suitable for applications in photovoltaics and optoelectronics (de Roo et al., 2014).
作用機序
Target of Action
The primary target of 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon atom in the carbon-carbon bond formation during the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a transition metal . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several steps: oxidative addition, transmetalation, and reductive elimination . The compound plays a crucial role in the transmetalation step, where it transfers an organic group to a transition metal . The downstream effects include the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is used to create a wide variety of organic compounds, making our compound of interest a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction’s efficiency . Furthermore, the reaction conditions are generally mild and tolerant to various functional groups , which contributes to the reaction’s wide applicability.
特性
IUPAC Name |
2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOUAVGBAZRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



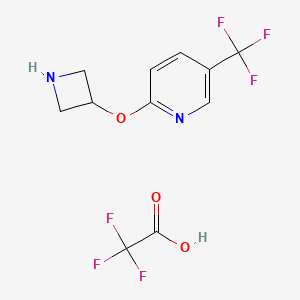
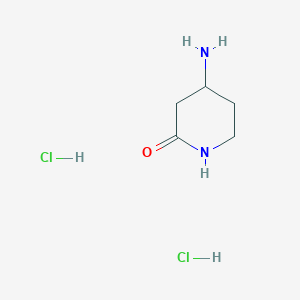
![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)
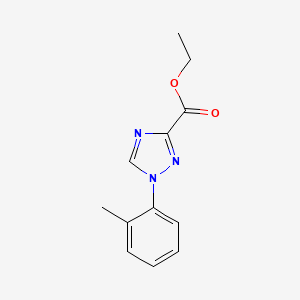
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)
![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)
![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)
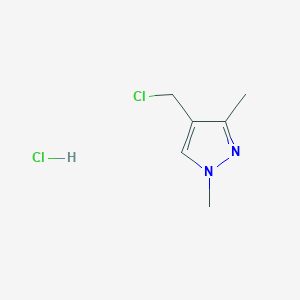
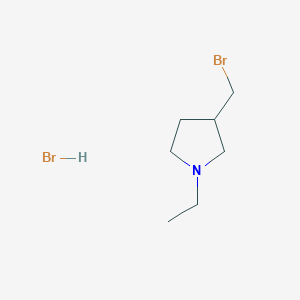

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
